molecular formula C14H16N2O3 B598289 ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate CAS No. 1199590-80-1

ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Cat. No. B598289
CAS RN: 1199590-80-1
M. Wt: 260.293
InChI Key: KMKGIDHKTPDZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “4-methoxybenzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a methoxy group (OCH3) at the 4-position of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a benzyl group with a methoxy group at the 4-position. The “ethyl carboxylate” indicates an ester functional group, which consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’) .


Chemical Reactions Analysis

Pyrazole compounds can participate in various chemical reactions, particularly at the nitrogen atoms. They can act as ligands in coordination chemistry, and can undergo reactions such as N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole compounds are stable and can form hydrogen bonds, which can affect their solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is synthesized with high regioselectivity, leveraging ultrasound irradiation for significant reduction of reaction times (Machado et al., 2011).
  • Versatile Protecting Group: The 4-methoxybenzyl (PMB) function in the compound is a versatile protecting group in the synthesis of N-unsubstituted pyrazolones, demonstrating its utility in organic synthesis (Eller & Holzer, 2004).
  • Precursor in Cross-Coupling Reactions: This compound has been utilized as a precursor in Sonogashira-type cross-coupling reactions for the synthesis of various condensed pyrazoles (Arbačiauskienė et al., 2011).

Structural and Chemical Analysis

  • Structure Assignment and Analysis: The structure and configurational assignments of derivatives of this compound have been explored using NOE difference experiments and NMR methods, highlighting its importance in detailed chemical analysis (Ashton & Doss, 1993).

Applications in Organic Synthesis

  • Amidation Process: The compound has been used in microwave-assisted direct amidation processes, showing its role in facilitating the synthesis of carboxamides (Milosevic et al., 2015).
  • Innovative Synthesis of Pyrazoles: The compound is involved in reactions leading to various pyrazoles under different conditions, demonstrating its versatility in creating diverse chemical structures (Mikhed’kina et al., 2009).

Potential Therapeutic Applications

  • Antitumor Activity: Derivatives of this compound have been developed and tested for tumor cell-growth inhibition, indicating potential therapeutic applications (Farghaly, 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrazole derivatives are known to have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research may focus on exploring the biological activity of this compound and developing methods for its synthesis .

properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-19-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKGIDHKTPDZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To ethyl 1H-pyrazole-4-carboxylate (5.01 g, 35.7 mmol) in DMF (60 mL) was added 1-(chloromethyl)-4-methoxybenzene (6.16 g, 39.3 mmol) and K2CO3 (7.41 g, 53.6 mmol). The reaction mixture was stirred for 16 hours and concentrated under reduced pressure to remove DMF. The residue was diluted with EtOAc (100 mL), washed with H2O (30 mL) and brine (20 mL), dried (Na2SO4) and concentrated. Silica gel chromatography (EtOAc/hexanes 1:5) provided the desired product (8.31 g).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step One
Name
Quantity
7.41 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

According to Scheme 1 Step 1: K2CO3 (803 mmol, 111 g) followed by 1-(chloromethyl)-4-methoxybenzene (562 mmol, 76.0 mL) were added slowly to a solution of ethyl 1H-pyrazole-4-carboxylate (535 mmol, 75.0 g) in acetonitrile (500 mL) at room temperature. Then the suspension was heated under reflux for 4 hours. At room temperature, the reaction mixture was filtered, was concentrated under reduced pressure and was slurried in petroleum ether to yield ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (530 mmol, 138 g, 99%) as a white solid.
Name
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.